cPrPMEDAP
Description
Context within Nucleoside Phosphonate (B1237965) Medicinal Chemistry
Acyclic nucleoside phosphonates are characterized by a nucleobase attached to an aliphatic side chain containing a phosphonomethyl residue. nih.gov A key feature of ANPs is the presence of a carbon-phosphorus (P-C) bond, which renders them resistant to enzymatic cleavage by phosphatases and phosphodiesterases. frontiersin.orgnih.gov This stability is a significant advantage over natural nucleoside monophosphates, which are susceptible to hydrolysis. frontiersin.org The flexible acyclic chain of these compounds allows them to adopt conformations suitable for interaction with the active sites of viral enzymes. nih.gov
The development of ANPs began in the early 1980s with the goal of creating metabolically stable nucleotide analogues. uochb.cz This research led to the discovery of several clinically important antiviral drugs, including Cidofovir (B1669016), Adefovir (B194249), and Tenofovir (B777). uochb.czresearchgate.net These compounds generally exert their antiviral effect after being phosphorylated within the cell to their active diphosphate (B83284) forms. These active metabolites then act as chain terminators during viral DNA synthesis by competing with natural deoxynucleotides for incorporation by viral polymerases. nih.govmdpi.com
The biological activity of ANPs is significantly influenced by the nature of the nucleobase and the acyclic side chain. Research into structure-activity relationships has shown that modifications to the purine (B94841) or pyrimidine (B1678525) base can alter the antiviral spectrum and potency. For instance, 2,6-diaminopurine (B158960) derivatives have been extensively studied for their biological activities. nih.gov
Role as an Intermediate Metabolite
cPrPMEDAP, or 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine, is a derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP). Research has demonstrated that this compound functions as a prodrug, being metabolized intracellularly to another active compound.
The metabolic pathway of this compound involves its conversion to 9-(2-phosphonylmethoxyethyl)guanine (PMEG). This transformation occurs through deamination, a process that is notably inhibited by the adenylate deaminase inhibitor 2'-deoxycoformycin (B8070352) (dCF). This suggests the involvement of an adenylate deaminase-like enzyme in the metabolic activation of this compound. Following its formation, PMEG is further phosphorylated by cellular kinases to its active diphosphate form, PMEGpp.
Studies have shown that this compound exhibits potent antiproliferative and cytostatic activities against a variety of tumor cell lines. Its efficacy is often comparable to or greater than that of its parent compound, PMEDAP, and the related guanine (B1146940) derivative, PMEG.
Table 1: Comparative Cytostatic Activity of this compound and Related Acyclic Nucleoside Phosphonates
| Cell Line | IC₅₀ (µM) |
| This compound | |
| Murine Leukemia (L1210) | 0.034 |
| Human Erythroleukemia (K562) | 0.046 |
| Human Pancreatic Carcinoma (BxPC-3) | Not specified |
| PMEDAP | |
| Murine Leukemia (L1210) | 0.68 |
| Human Erythroleukemia (K562) | 0.45 |
| Human Pancreatic Carcinoma (BxPC-3) | Not specified |
| PMEG | |
| Murine Leukemia (L1210) | 0.017 |
| Human Erythroleukemia (K562) | 0.035 |
| Human Pancreatic Carcinoma (BxPC-3) | Not specified |
IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%. Data compiled from published research findings.
The enhanced cytostatic effect of this compound compared to PMEDAP is attributed to its efficient intracellular conversion to PMEG. HPLC analysis of intracellular metabolites has demonstrated that cells treated with this compound accumulate PMEG and its phosphorylated derivatives, PMEGp and PMEGpp.
Compound Names
Structure
2D Structure
3D Structure
Properties
CAS No. |
182798-83-0 |
|---|---|
Molecular Formula |
C11H17N6O4P |
Molecular Weight |
328.26 g/mol |
IUPAC Name |
2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16) |
InChI Key |
PDHWTDJKKJYOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O |
Synonyms |
GS-8369; N6-Cyclopropyl-PMEDAP; P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid |
Origin of Product |
United States |
Intracellular Metabolism and Bioactivation of Cprpmedap
Enzymatic Conversion to 9-[2-(Phosphonomethoxy)ethyl]guanine (PMEG)
The first essential step in the bioactivation of cPrPMEDAP is its conversion to 9-[2-(Phosphonomethoxy)ethyl]guanine (PMEG). This reaction is catalyzed by a specific intracellular enzyme that modifies the purine (B94841) ring of the molecule.
The enzymatic deamination of this compound is carried out by the adenosine (B11128) deaminase-like (ADAL) protein, which is also known as N⁶-methyl-AMP/dAMP aminohydrolase researchgate.netnih.gov. ADAL is a key enzyme in purine metabolism and has been shown to be involved in the metabolism of various N⁶-substituted purine nucleosides and their 5'-monophosphate prodrugs researchgate.netnih.gov. This enzyme specifically targets the N⁶-cyclopropyl group of this compound, removing it to yield PMEG. The activity of ADAL is crucial for the activation of this compound, and any mutations affecting the function of this enzyme can lead to resistance to the compound nih.gov.
The ADAL1 isoform, in particular, has been identified as being capable of catalyzing the removal of different alkyl groups from the N⁶ position of purine nucleoside monophosphates nih.gov. The enzymatic activity of ADAL1 is sensitive to modifications in the phosphate (B84403) part of the molecule but not to changes in the sugar moiety nih.gov.
Table 1: Key Enzyme in the Deamination of this compound
| Enzyme Name | Abbreviation | Function |
| Adenosine Deaminase-like Protein | ADAL | Deamination of this compound to PMEG |
| N⁶-Methyl-AMP/dAMP Aminohydrolase | Alternative name for the ADAL protein |
The deamination pathway involves the hydrolytic removal of the cyclopropylamino group from the C6 position of the purine ring of this compound, which results in the formation of PMEG. This conversion is a critical activation step, as PMEG is the substrate for the subsequent phosphorylation that leads to the active antiviral agent.
Downstream Phosphorylation to Active Metabolites
Following its formation, PMEG undergoes two successive phosphorylation steps to become the active antiviral agent, PMEG diphosphate (B83284) (PMEG-DP). This process is mediated by cellular kinases and is essential for the drug's mechanism of action.
The ultimate active form of the drug is PMEG diphosphate (PMEGpp) nih.gov. This molecule acts as a competitive inhibitor of viral DNA polymerases nih.gov. The formation of PMEGpp is a two-step process, starting with the phosphorylation of PMEG to PMEG monophosphate (PMEG-P), which is then further phosphorylated to PMEGpp. The accumulation of PMEGpp within the cell is directly correlated with the therapeutic activity of the parent compound.
Table 2: Phosphorylation Cascade of PMEG
| Precursor | Phosphorylated Product | Description |
| PMEG | PMEG monophosphate (PMEG-P) | First phosphorylation step |
| PMEG monophosphate | PMEG diphosphate (PMEGpp) | Second phosphorylation to the active form |
Prodrug Strategies Involving Cprpmedap
cPrPMEDAP as a Prodrug of PMEG
This compound functions as an intracellular prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), a potent acyclic nucleotide analog with antiproliferative effects bioregistry.ionih.gov. PMEG's utility is often limited by its poor cellular permeability and toxicity 36.112.18. In cell cultures, this compound is deaminated to PMEG, a conversion mediated by an enzyme identified as N6-methyl-AMP/dAMP aminohydrolase. Following deamination, PMEG is further phosphorylated to its active diphosphate (B83284) form, PMEG-diphosphate (PMEG-DP), which acts as a potent inhibitor of nuclear DNA polymerases α, δ, and ε, thereby disrupting DNA synthesis and inducing apoptosis in transformed cells 36.112.18. The formation of PMEG-DP from this compound can be 50% greater than from direct PMEG incubation in some cell lines.
Development of Advanced Prodrugs of this compound
Despite this compound's reduced toxicity compared to PMEG in vivo, its low cellular permeability still posed a significant challenge for direct clinical application bioregistry.ionih.gov. This limitation spurred the development of advanced prodrugs that could efficiently deliver this compound, and subsequently PMEG, into target cells.
GS-9219, also known as Rabacfosadine, is an ethyl alaninate (B8444949) prodrug of this compound and concurrently a double prodrug of PMEG. It was specifically designed as a cytotoxic agent to preferentially target lymphoid cells. Rabacfosadine is hydrolyzed intracellularly to this compound, which then undergoes deamination to PMEG and subsequent phosphorylation to the active PMEG-diphosphate. This prodrug strategy aimed to improve the therapeutic index by limiting plasma exposure to PMEG, thereby reducing systemic toxicity while enhancing selective delivery to lymphoid cells and tissues. GS-9219 has shown significant antiproliferative activity against activated lymphocytes and hematopoietic tumor cell lines.
GS-9191 is a lipophilic bis-amidate prodrug of this compound, designed primarily as a topical agent for the treatment of papillomavirus-associated proliferative disorders, such as genital warts 36.112.18. This design aimed to increase the permeability and accumulation of PMEG and its active diphosphate metabolite in skin cells following topical application. GS-9191 has demonstrated potent antiproliferative effects against a broad spectrum of human papillomavirus (HPV)-transformed cells in vitro. It was markedly more potent than PMEG or this compound in HPV-positive cell lines.
Table 1: Antiproliferative Activity (EC50) in HPV-Positive Cell Lines
| Compound | EC50 (nM) |
| GS-9191 | 0.03 |
| PMEG | 207 |
| This compound | 284 |
Intracellular Activation of this compound Prodrugs
The activation of this compound prodrugs within cells involves a series of enzymatic and chemical hydrolysis steps.
Following the initial protease-mediated hydrolysis, further conversion of this compound prodrugs can involve chemical hydrolysis and spontaneous degradation pathways. For GS-9191, after CatA-mediated ester cleavage, the unmasked carboxyl group displaces an amino acid ester from the other amidate moiety, forming a this compound-L-phenylalanine conjugate (this compound-Phe). This this compound-Phe conjugate is not metabolized by Hint1 (histidine triad (B1167595) nucleotide binding protein 1) phosphoramidase but undergoes spontaneous degradation to this compound, particularly in acidic pH environments, which can be enhanced by cellular extracts. These observations suggest that the release of this compound from the this compound-Phe intermediate occurs in lysosomes through a combination of enzyme-driven and spontaneous pH-driven hydrolysis.
Molecular Mechanisms of Action and Cellular Pharmacology
Inhibition of DNA Polymerases by PMEG Diphosphate (B83284)
PMEG diphosphate is a potent inhibitor of nuclear DNA polymerases, specifically DNA polymerase α, δ, and ε medchemexpress.comnih.govaacrjournals.orgiiarjournals.orgiiarjournals.orgasm.org. It also exhibits weaker inhibitory activity against mitochondrial DNA polymerase γ nih.govasm.org. The mechanism of inhibition involves PMEG diphosphate acting as a competitive inhibitor of the natural substrate deoxyguanosine triphosphate (dGTP) iiarjournals.orgiiarjournals.org. Upon incorporation into the DNA strand, PMEG diphosphate functions as an absolute DNA chain terminator, thereby halting further DNA elongation asm.orgnih.gov.
Research findings indicate varying degrees of inhibition across different DNA polymerases. For instance, PMEG diphosphate showed 50% enzyme inhibition (IC50) at 2.5 µM for DNA polymerase α, 1.6 µM for DNA polymerase β, and 59.4 µM for mitochondrial DNA polymerase γ nih.govasm.org. Studies have also reported that the apparent Ki values for PMEG diphosphate against DNA polymerases δ and ε were 3-4 times lower than the Km values for dGTP, highlighting its competitive nature nih.gov.
Table 1: Inhibition of DNA Polymerases by PMEG Diphosphate
| DNA Polymerase | IC50 (µM) | Mechanism of Inhibition |
| DNA Polymerase α | 2.5 nih.govasm.org | Competitive, Chain Terminator iiarjournals.orgiiarjournals.orgasm.orgnih.gov |
| DNA Polymerase β | 1.6 nih.govasm.org | Competitive, Chain Terminator iiarjournals.orgiiarjournals.orgasm.org |
| DNA Polymerase δ | N/A (Ki values lower than dGTP Km) nih.gov | Competitive, Chain Terminator iiarjournals.orgiiarjournals.orgnih.gov |
| DNA Polymerase ε | N/A (Ki values lower than dGTP Km) nih.gov | Competitive, Chain Terminator iiarjournals.orgiiarjournals.orgnih.gov |
| DNA Polymerase γ (mitochondrial) | 59.4 nih.govasm.org | Weaker inhibition nih.govasm.org |
Interference with DNA Synthesis and Repair
The potent inhibition of nuclear DNA polymerases by PMEG diphosphate directly leads to a significant interference with cellular DNA synthesis medchemexpress.comnih.govaacrjournals.orgiiarjournals.orgiiarjournals.orgnih.govasm.orgkuleuven.be. This disruption of DNA replication results in the arrest of cells in the S-phase of the cell cycle nih.govnih.govasm.org. Furthermore, PMEG diphosphate's action also impacts DNA repair processes, as nuclear DNA polymerases α, δ, and ε are crucial for both DNA synthesis and repair medchemexpress.comfrontiersin.orgaacrjournals.orgiiarjournals.orgiiarjournals.org. The incorporation of PMEG diphosphate into the DNA strand serves as a chain terminator, preventing further elongation and thereby impeding both replication and repair mechanisms iiarjournals.orgiiarjournals.orgasm.org.
Induction of Apoptosis
As a consequence of the profound interference with DNA synthesis and DNA chain termination, cPrPMEDAP, through its active metabolite PMEG diphosphate, induces apoptosis in treated cells nih.govnih.govasm.org. Studies have shown that cells arrested in S-phase due to DNA synthesis inhibition subsequently undergo apoptosis, typically observed between 3 and 7 days after treatment nih.govasm.org. Apoptosis, a form of programmed cell death, is a critical cellular response to irreparable DNA damage or replication stress promega.dewikipedia.orgnih.govnih.govmdpi.com.
Cellular Permeability and Transport Considerations
This compound itself is negatively charged at physiological pH and exhibits poor cellular permeability, particularly into the skin medchemexpress.comfrontiersin.org. This limitation necessitates the use of prodrug strategies to enhance its cellular uptake and subsequent delivery of the active metabolite frontiersin.orgnih.govaacrjournals.orgiiarjournals.orgiiarjournals.orgnih.govasm.org.
Biological Activity and Efficacy Studies
Antiviral Activity
Activity against Specific Viruses (e.g., BK Virus, Human Papillomavirus)
cPrPMEDAP, or 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine, demonstrates notable biological activity, particularly against certain DNA viruses. Its efficacy has been investigated in the context of BK Virus (BKV) and Human Papillomavirus (HPV) infections.
Activity against BK Virus (BKV) this compound has exhibited selective antiviral activity against BK virus replication in primary human renal cells, including Human Renal Cortical Epithelial (HRCE) cells and Renal Proximal Tubular Epithelial Cells (RPTECs). Studies have shown that this compound, along with compounds like PMEG, cHPMPC, and HPMPC, selectively inhibits BKV replication with selectivity indices (SIs) ranging from 5.0 to 15 mims.com. BKV, a member of the polyomavirus family, is a double-stranded DNA virus known to cause nephropathies in immunocompromised patients, particularly after kidney or bone marrow transplantation mims.com. The quantification of viral DNA load by quantitative real-time PCR (qPCR) is a sensitive method used to determine the antiviral activities of compounds against BKV, as the virus does not induce a clear cytopathic effect in renal cells mims.com.
Antiviral Activity against BK Virus mims.com
| Compound | Cell Type | Selectivity Index (SI) Range |
| This compound | HRCE, RPTEC | 5.0 - 15 |
| PMEG | HRCE, RPTEC | 5.0 - 15 |
| cHPMPC | HRCE, RPTEC | 5.0 - 15 |
| HPMPC | HRCE, RPTEC | 5.0 - 15 |
Activity against Human Papillomavirus (HPV) this compound exhibits antiproliferative activity against HPV-transformed carcinoma cell lines. For instance, in SiHa cells, which are HPV-transformed cervical carcinoma cell lines, this compound shows an effective concentration to inhibit 50% cell growth (EC50) of 290 nM nih.govnih.gov. While this compound itself demonstrates activity, its efficacy can be enhanced through prodrug strategies. GS-9191, a novel topical prodrug of PMEG, is metabolized intracellularly to this compound and subsequently deaminated to PMEG nih.govchem960.com. GS-9191 has been shown to be markedly more potent than this compound and PMEG in HPV-positive cell lines, with EC50 values as low as 0.03 nM for GS-9191, compared to 284 nM for this compound and 207 nM for PMEG nih.govchem960.com. This increased potency suggests that the prodrug form more effectively delivers the active metabolite into cells nih.gov. The antipapillomavirus activity of this compound has also been characterized in the Cottontail Rabbit Papillomavirus (CRPV) model, which serves as a relevant animal model mirroring cutaneous and genital HPV infections in humans nih.gov.
Antiproliferative Activity in HPV-Positive Cell Lines nih.govchem960.com
| Compound | EC50 (nM) in HPV-Positive Cell Lines (e.g., SiHa) |
| GS-9191 | 0.03 |
| PMEG | 207 |
| This compound | 284 |
Mechanisms of Antiviral Action
The antiviral and antiproliferative mechanisms of this compound are primarily mediated through its role as an intracellular prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) uni.lu.
Upon administration, this compound undergoes intracellular hydrolysis and is deaminated to PMEG nih.govchem960.comuni.lusigmaaldrich.com. This conversion is a crucial step in its activation pathway. Subsequently, PMEG is phosphorylated within the cell to its active diphosphate (B83284) form, PMEG diphosphate (PMEG-DP) nih.govnih.govchem960.comuni.lusigmaaldrich.com.
PMEG-DP functions as a potent inhibitor of DNA polymerases. Specifically, it has been shown to inhibit nuclear DNA polymerases α, δ, and ε, which are essential for viral DNA synthesis and cellular replication nih.govnih.govchem960.com. While PMEG-DP also exhibits weaker activity against mitochondrial DNA polymerase γ, its primary inhibitory effect is on the nuclear polymerases nih.govchem960.com. This inhibition of DNA polymerases leads to a disruption of DNA synthesis in infected or transformed cells nih.govchem960.comsigmaaldrich.com. The resulting inhibition of DNA synthesis culminates in S phase arrest, a halt in the cell cycle, and ultimately, the induction of apoptosis (programmed cell death) in transformed cell lines nih.govchem960.comsigmaaldrich.com. This mechanism underpins this compound's antiproliferative effects.
Mechanisms of Acquired Resistance to Cprpmedap and Its Prodrugs
Mutations in Adenosine (B11128) Deaminase-like (ADAL) Protein
The Adenosine Deaminase-like (ADAL) protein plays a pivotal role in the intracellular activation of cPrPMEDAP by catalyzing its oxidative deamination to PMEG. Mutations within the ADAL gene can significantly impair this enzymatic activity, thereby conferring resistance to this compound and its prodrugs. iiarjournals.orgiiarjournals.orgresearchgate.netnih.govgenenames.org
Studies investigating this compound-resistant cell lines have consistently identified specific point mutations within the ADAL gene. Notably, the H286R and S180N mutations have been linked to acquired resistance. These mutations emerge during the selection process with this compound, highlighting their direct involvement in the resistance phenotype. iiarjournals.orgiiarjournals.orgresearchgate.netnih.govgenenames.orgresearchgate.netgenecards.orggenscript.com
The identified ADAL mutations profoundly impact the efficiency of this compound deamination and subsequent PMEG formation. Enzymatic profiling of ADAL mutant proteins has demonstrated that they convert this compound less efficiently compared to the wild-type ADAL enzyme. For instance, the S180N mutation leads to a substantial 17.3-fold reduction in the specific activity of ADAL towards this compound, indicating a significantly impaired deamination process. In contrast, the H286R mutant ADAL protein has been shown to be devoid of any enzymatic activity towards this compound. The critical role of ADAL in this compound activation is further underscored by experiments demonstrating that the reintroduction of wild-type ADAL into resistant cell lines restores their susceptibility to both this compound and its prodrug GS-9219. iiarjournals.orgiiarjournals.orgnih.govgenenames.orgresearchgate.netgenscript.com
| ADAL Variant | Relative Specific Activity Towards this compound (Fold Change vs. Wild-Type) | Impact on Deamination |
| Wild-Type | 1.0 | Efficient |
| S180N | 0.058 (17.3-fold reduction) | Substantially Reduced |
| H286R | Undetectable | Devoid of Activity |
Structural analysis, often employing homology modeling, provides insights into how ADAL mutations perturb the enzyme's active site, leading to reduced catalytic efficiency. These analyses suggest that the substrate binding pocket of ADAL is altered by the mutations. For instance, the S180N mutation can lead to the loss of a hydrogen bond between glutamate-217 and the 6-amino group of the substrate's heterocyclic base. This loss is partially compensated by a new hydrogen bond formed between the glycine-184 carbonyl oxygen and the 2-amino group of this compound. Furthermore, changes in van der Waals contacts within the active site, such as those involving serine-183 and the heterocyclic base of this compound, contribute to the diminished enzymatic activity. These structural alterations impede the proper binding and processing of this compound, thus hindering its deamination to PMEG. iiarjournals.orgiiarjournals.org
Mutations in Guanylate Kinase
Beyond the initial deamination step, mutations in guanylate kinase (GUK) represent another significant mechanism of acquired resistance to PMEG and, consequently, cross-resistance to this compound. Guanylate kinase is essential for the metabolic activation of PMEG, as it phosphorylates PMEG to its monophosphate form (PMEGp), a crucial step before further phosphorylation to the active diphosphate (B83284) (PMEGpp). iiarjournals.orgiiarjournals.orgresearchgate.net
Research has identified specific point mutations in human guanylate kinase, such as S35N and V168F, in PMEG-resistant cells. These mutations lead to a significant suppression of the enzyme's catalytic activity, resulting in impaired phosphorylation of PMEG to PMEG mono- and diphosphate. The direct link between GUK mutations and resistance is evidenced by the fact that transfection of resistant cells with wild-type GUK can restore phosphorylating activity and resensitize the cells to PMEG cytotoxicity. researchgate.netnih.gov
Role of Efflux Transporters (e.g., ABCC4, ABCC5)
Efflux transporters, particularly ATP-binding cassette (ABC) transporters such as ABCC4 (MRP4) and ABCC5 (MRP5), contribute to acquired resistance by actively pumping nucleoside analogs and their metabolites out of the cell, thereby reducing their intracellular concentrations. These transporters have been implicated in resistance to N6-substituted nucleotide analogues. iiarjournals.orgiiarjournals.org
While ADAL mutations are a primary driver of high-level resistance to this compound, upregulation of efflux proteins like ABCC4 and ABCC5 can contribute to a minor reduction in sensitivity to PMEG. Overexpression of ABCC5, for instance, has been shown to increase resistance to certain drugs by enhancing their efflux from the cells. This mechanism reduces the effective intracellular concentration of the active drug, diminishing its cytotoxic effects. iiarjournals.orgiiarjournals.orgconsensus.appnih.govqiagen.com
Phenotypic Characterization of Resistant Cell Lines
The phenotypic characterization of cell lines resistant to this compound provides critical insights into the underlying resistance mechanisms. A notable example is the C33A-Res cell line, which was generated by exposing parental C33A cells to escalating concentrations of this compound over multiple passages. iiarjournals.orgiiarjournals.org
This resistant cell line exhibited a profound level of resistance to this compound, often showing more than a 200-fold decrease in sensitivity compared to the parental cells. It also displayed cross-resistance to the prodrug GS-9219. Crucially, the C33A-Res cells showed only a minor reduction in sensitivity to PMEG (typically 3.1- to 4.6-fold), strongly indicating that the primary mechanism of resistance was a defect in the deamination of this compound to PMEG rather than an inability to activate PMEG itself. This was further confirmed by the restoration of sensitivity to this compound and GS-9219 upon the introduction of wild-type ADAL into the C33A-Res cells. iiarjournals.orgiiarjournals.orgresearchgate.netgenscript.com
| Compound | Parental C33A-WT (CC50 µM) | This compound-Resistant C33A-Res (CC50 µM) | Fold Resistance |
| GS-9219 | 0.62 | 181.9 | ~293 |
| This compound | 3.0 | >300 | >100 |
| PMEG | 1.2 | 5.6 | ~4.6 |
| Doxorubicin | Similar activity | Similar activity | ~1 |
Comparative Research with Other Acyclic Nucleoside Phosphonates Anps
Comparison with PMEG and PMEDAP
cPrPMEDAP is an intracellular prodrug of PMEG (9-(2-phosphonylmethoxyethyl)guanine) glixxlabs.com. Its antiproliferative effects in vitro are comparable to those of PMEG glixxlabs.comuni.lunih.gov. However, PMEG's application as an antiproliferative agent is limited by its poor cellular permeability and inherent toxicity uni.lunih.gov36.112.18. In contrast, this compound exhibits reduced toxicity in vivo while maintaining similar in vitro antiproliferative efficacy uni.lunih.gov36.112.18.
In studies comparing their cytostatic activities in C33A-WT cells, GS-9219, a prodrug that metabolizes to this compound, showed higher potency (CC50 = 0.62 μM) than this compound (CC50 = 3.0 μM) and PMEG (CC50 = 1.2 μM) kegg.jp. This suggests that the prodrug form more effectively delivers the active PMEG-DP into cells 36.112.18.
Resistance studies in this compound-selected C33A cells demonstrated a significant difference in susceptibility. These resistant cells exhibited high-level resistance to this compound (more than 200-fold decrease in sensitivity, CC50 > 300 μM) but only a minor reduction in susceptibility to PMEG (4.6-fold decrease, CC50 = 5.6 μM) kegg.jpnih.gov. This indicates that the primary mechanism of resistance to this compound in these cells is a defect in its deamination to PMEG, a process catalyzed by adenosine (B11128) deaminase-like (ADAL) protein kegg.jpnih.gov.
PMEDAP (9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine) is a close analog of this compound kegg.jpnih.gov. In the same resistance studies, PMEDAP showed only a minor reduction in susceptibility (4.9-fold) in this compound-resistant C33A cells kegg.jpnih.gov.
Against BK virus (BKV) replication in human renal cortical epithelial (HRCE) cells, both PMEG and this compound demonstrated submicromolar EC50 values, ranging from 0.027 μM to 0.36 μM bioregistry.io. In renal proximal tubule epithelial cells (RPTECs), PMEG, cHPMPC, HPMPC, and this compound proved to be selective compounds against BKV replication, with selectivity indices (SIs) between 5.0 and 15 bioregistry.io. Conversely, PMEDAP was identified as a weak inhibitor of BKV replication in both HRCE and RPTECs, exhibiting EC50s between 13 μM and 64 μM, and SI values below 3 in RPTECs bioregistry.io.
The comparative antiproliferative activities of this compound, PMEG, and PMEDAP in C33A cells are summarized in the interactive table below:
| Compound | CC50 in C33A-WT cells (μM) | Fold Resistance in C33A-Res cells | CC50 in C33A-Res cells (μM) |
| This compound | 3.0 kegg.jp | >200 kegg.jpnih.gov | >300 kegg.jpnih.gov |
| PMEG | 1.2 kegg.jp | 4.6 kegg.jpnih.gov | 5.6 kegg.jpnih.gov |
| PMEDAP | N/A | 4.9 kegg.jpnih.gov | N/A |
Comparison with Clinically Approved ANPs (e.g., Adefovir (B194249), Tenofovir (B777), Cidofovir)
Acyclic nucleoside phosphonates, including this compound, share structural similarities with clinically approved antiviral drugs like Adefovir, Tenofovir, and Cidofovir (B1669016), all of which exert their effects by interfering with viral DNA synthesis.
Adefovir: Adefovir (as its prodrug Adefovir dipivoxil) is an orally administered nucleotide analog reverse-transcriptase inhibitor (NtRTI) primarily used for the treatment of chronic hepatitis B virus (HBV) infections. It is phosphorylated intracellularly to adefovir diphosphate (B83284), which then inhibits HBV DNA polymerase. While this compound is primarily studied for its antiproliferative effects and activity against certain DNA viruses like human papillomavirus (HPV) and polyomaviruses, direct comparative antiviral activity data against HBV or HIV with adefovir were not found in the provided information.
Tenofovir: Tenofovir (as its prodrugs Tenofovir disoproxil or Tenofovir alafenamide) is another NtRTI widely used for chronic hepatitis B and human immunodeficiency virus (HIV)/AIDS. Tenofovir is intracellularly converted to tenofovir diphosphate (TFV-DP), an active metabolite that inhibits viral reverse transcriptase. Similar to adefovir, direct comparative antiviral activity data of this compound against HIV or HBV with tenofovir were not available in the provided sources.
Cidofovir: Cidofovir (HPMPC) is an injectable antiviral medication approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It is known for its broad-spectrum activity against double-stranded DNA viruses, including herpesviruses, orthopoxviruses, adenoviruses, and human papillomavirus bioregistry.io. Cidofovir's active metabolite, cidofovir diphosphate, inhibits viral DNA synthesis by selectively targeting viral DNA polymerases. Both this compound and cidofovir belong to the class of acyclic nucleoside phosphonates that show activity against DNA viruses bioregistry.io. In the context of BKV replication, PMEG (the active metabolite of this compound) demonstrated greater selectivity than cyclic HPMPC, an analog of cidofovir bioregistry.io. Research suggests this compound could be a significant antiviral agent for polyomavirus and HPV infections, aligning with cidofovir's broad-spectrum efficacy against DNA viruses.
Structure-Activity Relationships of N6-Substituted PMEDAP Derivatives
This compound is characterized by a cyclopropyl (B3062369) group at the N6 position of the PMEDAP (2,6-diaminopurine) base glixxlabs.com36.112.18. This N6-substitution is crucial for its biological properties and metabolic fate. As an N6-substituted acyclic nucleotide analog, this compound functions as an intermediate metabolite in the intracellular activation of its prodrugs, such as GS-9219 kegg.jpnih.gov.
The primary metabolic step for this compound involves its deamination to PMEG, a reaction catalyzed by the adenosine deaminase-like (ADAL) protein, also known as N6-methyl-AMP aminohydrolase glixxlabs.com. Subsequently, PMEG is phosphorylated to its active diphosphate form, PMEGpp, which then exerts its antiproliferative effects by inhibiting DNA polymerases glixxlabs.comuni.lunih.gov36.112.18kegg.jpnih.gov.
The introduction of the cyclopropyl group at the N6 position in this compound confers a notable advantage: it leads to reduced toxicity in vivo compared to PMEG, while maintaining comparable antiproliferative activity in vitro glixxlabs.comuni.lunih.gov36.112.18. This structural modification is part of a broader strategy in ANP design to enhance cellular permeability and increase the intracellular accumulation of the active PMEGpp metabolite, addressing the limitations of PMEG's poor cellular uptake and toxicity.
The critical role of the N6-deamination step is further underscored by observations of acquired resistance. Mutations in the ADAL gene, such as H286R and S180N, have been identified in cell lines resistant to this compound and GS-9219. These mutations adversely affect the enzyme's activity, leading to a defect in the deamination of this compound to PMEG and consequently conferring high-level resistance kegg.jpnih.gov. Resistance to N6-substituted purine (B94841) nucleotide analogs can also arise from other mechanisms, including decreased capacity for metabolic activation (phosphorylation) of PMEG due to mutations in guanylate kinase.
The synthesis and evaluation of various N6-substituted PMEDAP derivatives aim to optimize their pharmacokinetic profiles and therapeutic index. This involves designing compounds that can effectively deliver the active phosphonate (B1237965) moiety to target cells while minimizing systemic toxicity, thereby expanding the potential applications of this class of compounds in treating proliferative disorders.
Advanced Research Methodologies and Experimental Models
Cell Culture Models for Efficacy and Resistance Studies
Cell culture models are fundamental in assessing the antiproliferative and antiviral efficacy of cPrPMEDAP and its precursors. Studies have utilized a panel of human papillomavirus (HPV)-positive and HPV-negative cell lines, as well as primary human cells, to characterize the compound's activity spectrum.
Detailed research findings indicate that GS-9191, the double prodrug of the active metabolite derived from this compound, demonstrates potent antiproliferative effects, particularly in cells transformed by HPV. nih.gov The effective concentrations required to inhibit 50% of cell growth (EC₅₀) were significantly lower in HPV-positive cell lines compared to the parent compounds, this compound and 9-(2-phosphonylmethoxyethyl)guanine (PMEG), highlighting the efficiency of the prodrug delivery strategy. nih.govnih.gov For instance, EC₅₀ values for GS-9191 in HPV-transformed cells ranged from 0.03 nM to 15 nM. nih.gov In contrast, the EC₅₀ values for this compound and PMEG were substantially higher, recorded at 284 nM and 207 nM, respectively, in certain HPV-positive lines. nih.gov
The mechanism of action was elucidated in HPV-16-transformed SiHa cells, where treatment with GS-9191 led to the inhibition of DNA synthesis within 24 hours. nih.govnih.gov Subsequent analysis revealed that this inhibition caused cells to arrest in the S phase of the cell cycle by 48 hours, ultimately leading to the induction of apoptosis between 3 and 7 days of treatment. nih.govnih.gov This demonstrates a clear cytostatic and cytotoxic effect mediated by the compound in cancer cell lines.
While these models have been instrumental in establishing efficacy, specific studies detailing the development and characterization of this compound-resistant cell lines are not extensively described in the available literature. Such models would be crucial for understanding potential resistance mechanisms that could arise during therapeutic use.
| Cell Line | Cell Type | HPV Status | GS-9191 EC₅₀ (nM) | This compound EC₅₀ (nM) | PMEG EC₅₀ (nM) |
|---|---|---|---|---|---|
| SiHa | Cervical Carcinoma | HPV-16 Positive | 0.03 | 284 | >1000 |
| Caski | Cervical Carcinoma | HPV-16/18 Positive | 0.06 | >1000 | >1000 |
| HeLa | Cervical Carcinoma | HPV-18 Positive | 0.14 | >1000 | >1000 |
| PHK | Primary Human Keratinocytes | Negative | 3.1 | >1000 | >1000 |
| CK | Primary Cervical Keratinocytes | Negative | 1.0 | Not Reported | Not Reported |
| PHF | Primary Human Dermal Fibroblasts | Negative | 15.0 | Not Reported | Not Reported |
Enzymatic Assays for Metabolic Pathway Elucidation
Enzymatic assays have been pivotal in mapping the intracellular activation pathway of GS-9191 to this compound and its subsequent conversion to the active antiviral agent PMEG. The metabolic cascade involves several key enzymatic steps.
The initial conversion of the bis-amidate prodrug GS-9191 is mediated by the lysosomal carboxypeptidase Cathepsin A (CatA). Studies have shown that GS-9191 is hydrolyzed in the presence of CatA in vitro. This was further confirmed using CatA-deficient fibroblast cell models, where the metabolism of GS-9191 was significantly less efficient compared to control cells. This step involves the cleavage of esters, leading to the formation of a this compound-L-phenylalanine conjugate intermediate. nih.gov
Interestingly, this intermediate (this compound-Phe) is not a substrate for the histidine triad (B1167595) nucleotide binding protein 1 (Hint1) phosphoramidase. nih.gov Instead, it undergoes further processing within the acidic environment of the lysosome to release this compound. This process is believed to be a combination of enzyme-driven and spontaneous, pH-driven hydrolysis. nih.gov
The final activation step involves the deamination of this compound to form PMEG. This reaction is catalyzed by a cytosolic N6-methyl-AMP aminohydrolase. nih.gov The resulting PMEG is then phosphorylated by cellular kinases to PMEG diphosphate (B83284) (PMEG-DP), the active molecule that inhibits cellular DNA polymerases. nih.govnih.gov
Molecular Cloning and Gene Transfection Techniques
Molecular biology techniques are essential for creating the specific experimental models needed to dissect the metabolic and activity pathways of this compound. Although detailed protocols for the genetic modification of cells specifically for this compound research are not extensively published, the use of such models is a key component of the research.
For example, the crucial role of Cathepsin A in the metabolic activation of the prodrug GS-9191 was confirmed through studies utilizing CatA-deficient fibroblasts. nih.gov The generation of such a cell line typically involves molecular cloning and gene transfection methodologies. Techniques such as gene knockout using CRISPR-Cas9 or knockdown using short hairpin RNA (shRNA) or small interfering RNA (siRNA) targeting the CTSA gene (which encodes Cathepsin A) would be standard practice. nih.gov By transfecting cells with vectors carrying these genetic tools, researchers can create stable cell lines or induce transient suppression of the target enzyme. These models allow for direct comparison with wild-type cells, thereby isolating the function of the specific enzyme in the drug's metabolic pathway.
LC-MS/MS for Metabolite Profiling
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that has been explicitly used for the identification and quantification of this compound and its related metabolites in cellular extracts. nih.gov
In studies investigating the intracellular fate of GS-9191, SiHa cells were incubated with the compound, and the resulting metabolites were extracted and analyzed. LC-MS/MS was employed to determine the concentrations of GS-9191, this compound, and PMEG. nih.gov This methodology provides high sensitivity and specificity, allowing for the precise measurement of each analyte within a complex biological matrix. The analytical method typically involves separation of the compounds on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. nih.gov
To further characterize the metabolic profile, studies have also used radiolabeled [¹⁴C]GS-9191. After incubation with cells, metabolites were separated by liquid chromatography with an in-line radioactivity detector. This approach enabled the identification of the primary intracellular metabolites based on the retention times of authentic standards. nih.gov
| Metabolite | Description | Role in Pathway |
|---|---|---|
| This compound | 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine | Intermediate metabolite after initial prodrug cleavage. |
| PMEG | 9-(2-phosphonylmethoxyethyl)guanine | Product of this compound deamination; precursor to the active form. |
| PMEG-MP | PMEG monophosphate | First phosphorylated form of PMEG. |
| PMEG-DP | PMEG diphosphate | Active diphosphorylated metabolite that inhibits DNA polymerases. |
Computational Approaches for Enzyme-Substrate Interactions
Computational modeling, including molecular docking and molecular dynamics simulations, represents a powerful tool for investigating the interactions between a drug molecule and its target enzymes at an atomic level. mdpi.comnih.gov These in silico methods can predict binding affinities, identify key amino acid residues involved in the interaction, and provide insights into the catalytic mechanism. Such approaches could be applied to understand how the active metabolite, PMEG-diphosphate, interacts with the active site of cellular DNA polymerases α and β, which it is known to inhibit. nih.gov Additionally, modeling could elucidate the binding of GS-9191 and its intermediates to metabolic enzymes like Cathepsin A.
However, a review of the published scientific literature does not reveal specific studies that have applied these computational approaches to model the interaction of this compound or its metabolites with their respective enzymatic targets.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine |
| GS-9191 | bis-amidate prodrug of this compound |
| PMEG | 9-(2-phosphonylmethoxyethyl)guanine |
| PMEG-MP | 9-(2-phosphonylmethoxyethyl)guanine monophosphate |
| PMEG-DP | 9-(2-phosphonylmethoxyethyl)guanine diphosphate |
| This compound-Phe | This compound-L-phenylalanine conjugate |
| Cidofovir (B1669016) | (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine |
| Podofilox | A purified form of podophyllin |
| Bafilomycin A | A macrolide antibiotic |
| Chloroquine | A 4-aminoquinoline (B48711) drug |
| Cathepsin A | A lysosomal serine carboxypeptidase |
| Hint1 | Histidine triad nucleotide binding protein 1 |
Future Perspectives and Translational Research Opportunities
Addressing Resistance Mechanisms
A critical area of research for cPrPMEDAP involves understanding and overcoming mechanisms of resistance. Studies have identified mutations in the Adenosine (B11128) Deaminase-like (ADAL) protein as a key factor conferring resistance to this compound and its prodrug, GS-9219 uni.lunih.govwikipedia.org. The ADAL protein is crucial for the intracellular activation pathway of GS-9219, catalyzing the deamination of this compound to the active metabolite PMEG uni.lunih.govwikipedia.org.
Research on this compound-resistant cell lines, such as C33A-Res, has demonstrated a substantial reduction in sensitivity to both this compound and GS-9219 when ADAL mutations are present. For instance, C33A-Res cells showed over 200-fold resistance to this compound compared to wild-type cells uni.lunih.gov. Importantly, re-introduction of the wild-type ADAL gene in these resistant cells successfully restored their sensitivity to both this compound and GS-9219, highlighting the direct role of ADAL in mediating resistance uni.lunih.govwikipedia.org. Beyond ADAL, other mechanisms like the involvement of ATP-binding cassette (ABC) transporters, specifically ABCC4 and ABCC5, have been implicated in resistance to N6-substituted nucleotide analogues, suggesting a multi-faceted challenge in overcoming drug resistance for this class of compounds uni.lunih.gov.
Development of Novel Prodrugs with Enhanced Delivery and Activation
The inherent low cellular permeability of this compound, typical of many acyclic nucleoside phosphonates, necessitates its formulation as prodrugs to enable practical clinical application and achieve adequate intracellular delivery and bioavailability fluoroprobe.com36.112.18uni.luctdbase.org. Significant progress has been made in this area, exemplified by the development of GS-9191 and GS-9219.
GS-9191, a bis-amidate prodrug of this compound, was specifically engineered for topical administration to treat papillomavirus-associated proliferative disorders sigmaaldrich.comgenecards.org. Its intracellular activation involves a multi-step process initiated by lysosomal carboxypeptidase cathepsin A (CatA), which cleaves a carboxyester bond. This is followed by the formation of a this compound-L-phenylalanine conjugate (this compound-Phe), which then undergoes spontaneous degradation to this compound, particularly in acidic lysosomal environments sigmaaldrich.comgenecards.orgresearchgate.net.
GS-9219, an ethyl alaninate (B8444949) prodrug of this compound, was designed as a cytotoxic agent with preferential targeting of lymphoid cells fluoroprobe.com36.112.18uni.lu. The activation of GS-9219 also involves initial hydrolysis by intracellular proteases, including cathepsin A, to yield this compound uni.lugenecards.org.
Future directions in prodrug design for compounds like this compound emphasize a "targeted-prodrug" approach. This involves leveraging carrier-mediated transport systems for improved intestinal absorption and utilizing specific enzymes for precise activation, thereby enhancing drug efficiency nih.govchem960.com. Innovations in prodrug design are expected to explore various linkers and spacers to optimize drug delivery, targeting, and control the rate of active drug release, addressing challenges such as poor stability, solubility limitations, and extensive metabolism chem960.com. Furthermore, research is uncovering novel, enzyme-independent prodrug activation mechanisms, which could revolutionize the delivery and metabolic stability of challenging therapeutic molecules kegg.jp.
Exploration of New Therapeutic Applications
The therapeutic potential of this compound extends across several domains, primarily as an antiproliferative agent. As an intermediate metabolite of GS-9219, this compound contributes to the potent antitumor activity observed with GS-9219 in spontaneous hematological malignancies in dogs uni.lunih.govvrachi.name. The ultimate active metabolite, PMEG diphosphate (B83284) (PMEGpp), functions as an obligate chain terminator by inhibiting DNA polymerases, thereby blocking DNA synthesis and inducing apoptosis in target cells sigmaaldrich.combioregistry.io.
The prodrug GS-9191, which converts to this compound, has shown marked antiproliferative effects against human papillomavirus (HPV)-positive cell lines and is being clinically evaluated for topical treatment of external genital warts and other skin conditions characterized by excessive cellular proliferation sigmaaldrich.comgenecards.orgbioregistry.io.
More broadly, acyclic nucleoside phosphonates (ANPs), including this compound, exhibit a spectrum of biological activities beyond their cytostatic effects, encompassing antiviral, immunomodulatory, and antiparasitic properties fluoroprobe.com36.112.18uni.lu. This broad activity profile suggests continued exploration of this compound and its derivatives for new indications, particularly in the context of emerging infectious diseases and in immunocompromised patient populations where effective treatments are still needed 36.112.18.
Integration of Omics Data for Predictive Biomarkers
The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, represents a crucial future perspective for advancing the clinical application of compounds like this compound. This multi-omics approach provides a comprehensive understanding of complex biological systems and disease mechanisms, which is essential for identifying predictive biomarkers.
For this compound, integrating omics data could lead to the discovery of biomarkers that predict patient response, identify individuals prone to resistance, or stratify patients for optimal therapeutic outcomes. High-throughput omics technologies are foundational to precision medicine, enabling unbiased biomarker discovery. While significant challenges exist, such as managing high-dimensionality, data imbalance, noise, and heterogeneity in multi-omics datasets, ongoing advancements in bioinformatics and computational analyses are continuously improving the ability to derive meaningful insights. The goal is to move towards personalized treatment strategies by identifying reliable biomarkers that can guide the use of this compound and its prodrugs in clinical settings.
Q & A
Q. What are the key synthetic pathways and characterization methods for cPrPMEDAP?
this compound is synthesized as a cyclopropyl derivative of a bis(amide) prodrug, optimized for intracellular delivery. The synthesis involves coupling protected nucleoside analogs with phosphonate groups, followed by cyclopropane ring formation. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers should prioritize reproducibility by documenting reaction conditions (e.g., solvent systems, catalysts) and intermediate purification steps .
Q. How does this compound undergo metabolic activation in target cells?
this compound is hydrolyzed intracellularly to release this compound, which is deaminated to form PMEG. PMEG is subsequently phosphorylated to PMEG diphosphate, the active metabolite that incorporates into DNA strands, disrupting replication. Methodologically, tracking this pathway requires in vitro cell models (e.g., lymphoma cells) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites at timed intervals. Researchers must account for cell-type-specific esterase activity, which influences prodrug activation rates .
Q. What experimental models are suitable for evaluating this compound’s antitumor efficacy?
Preclinical studies often use canine non-Hodgkin lymphoma models due to their translational relevance to human lymphoproliferative diseases. Key parameters include dosing regimens (e.g., 0.82 mg/kg every 14 days), pharmacokinetic (PK) sampling of plasma and peripheral blood mononuclear cells (PBMCs), and endpoint analyses like tumor regression and survival rates. Researchers should validate model suitability by comparing metabolite exposure levels (e.g., PMEG in PBMCs) with therapeutic outcomes .
Advanced Research Questions
Q. How can researchers reconcile this compound’s in vitro potency with its in vivo toxicity limitations?
While this compound shows robust in vitro antiproliferative effects, its clinical translation was halted due to systemic toxicity. Advanced studies should employ dual prodrug strategies (e.g., GS-9219, an acetylated aspartate derivative) to enhance tissue specificity. Methodologically, comparative PK/pharmacodynamic (PD) studies in animal models can identify toxicity thresholds, while in silico modeling predicts metabolite distribution patterns. Contradictions between cell culture and in vivo results often arise from off-target prodrug activation, necessitating tissue-specific esterase profiling .
Q. What experimental approaches address contradictions in this compound metabolite detection (e.g., plasma vs. PBMC levels)?
PMEG is undetectable in plasma but abundant in PBMCs, highlighting compartment-specific metabolism. Researchers should use synchronized sampling protocols (e.g., PBMC isolation at 24-hour post-dosing) paired with sensitive detection methods (e.g., dephosphorylation assays for intracellular metabolites). Discrepancies underscore the importance of selecting biologically relevant matrices and avoiding overreliance on plasma data alone .
Q. How can prodrug design be optimized to improve this compound’s therapeutic index?
Structural modifications, such as amino acid esterification (e.g., GS-9219), enhance lymphatic targeting and reduce systemic exposure. Researchers should apply structure-activity relationship (SAR) studies to evaluate substituent effects on cell permeability and metabolic stability. In vivo efficacy-toxicity balance is assessed using dose-escalation studies with histopathological evaluation of non-target tissues .
Q. What methodological challenges arise in quantifying this compound’s metabolites during longitudinal studies?
Metabolite instability (e.g., PMEG’s short half-life) requires rapid sample processing and stabilization techniques (e.g., enzyme inhibitors in lysis buffers). Longitudinal studies must account for inter-individual variability in metabolic enzymes using population PK modeling. Analytical validation via spike-recovery experiments ensures assay reliability across matrices .
Q. How should researchers analyze contradictory results between this compound’s preclinical and clinical data?
Contradictions often stem from species-specific metabolic differences or off-target effects. A systematic framework includes:
Q. What are the long-term implications of this compound’s preclinical success in veterinary medicine for human oncology?
this compound’s veterinary application (e.g., Tanovea-CA1 for canine lymphoma) validates its mechanism but highlights species-specific tolerability. Researchers should explore parallel studies in humanized mouse models or ex vivo patient-derived xenografts (PDXs) to identify shared biomarkers of response. Ethical considerations include balancing translational potential against historical safety data from discontinued trials .
Methodological Recommendations
- For metabolic studies : Use LC-MS/MS with isotopically labeled internal standards to improve quantification accuracy .
- For PK/PD modeling : Integrate PBMC metabolite data with tumor growth inhibition metrics to establish exposure-response relationships .
- For contradiction analysis : Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to evaluate data sources and mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
